molecular formula C13H15NO5 B554266 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 13504-85-3

1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B554266
CAS No.: 13504-85-3
M. Wt: 265.26 g/mol
InChI Key: WWVCWLBEARZMAH-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₅NO₅. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyloxycarbonyl group attached to a hydroxypyrrolidine carboxylic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid typically involves the protection of the hydroxyl group and the carboxylic acid group, followed by the introduction of the benzyloxycarbonyl group. Common reagents used in the synthesis include benzyl chloroformate and pyrrolidine derivatives. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions may involve the use of nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a protecting group in peptide synthesis.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. The hydroxyl and carboxylic acid groups can participate in various biochemical reactions, influencing the compound’s activity and function.

Comparison with Similar Compounds

  • 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
  • (2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Comparison: 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific structural features and functional groups. Compared to similar compounds, it offers distinct reactivity and applications, making it valuable in various research and industrial contexts.

Biological Activity

1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid, also known as (2R)-1-[(benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15NO5
  • Molecular Weight : 265.26 g/mol
  • CAS Number : 13504-85-3

The compound features a pyrrolidine ring with a hydroxyl group and a benzyloxycarbonyl substituent, which contributes to its unique biological properties.

Pharmacological Properties

This compound exhibits various pharmacological effects, including:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, offering potential therapeutic benefits in inflammatory diseases.
  • Antitumor Activity : Research indicates that derivatives of pyrrolidine compounds can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar properties.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Modulation of Signaling Pathways : It may influence key signaling pathways such as NF-kB or MAPK, which are crucial in inflammation and cancer progression.

Study 1: Antioxidant and Anti-inflammatory Properties

A study published in a peer-reviewed journal evaluated the antioxidant capacity of several benzyloxycarbonyl derivatives, including this compound. The results indicated that the compound significantly reduced oxidative stress markers in vitro and inhibited the production of pro-inflammatory cytokines in macrophages.

Study 2: Antitumor Activity

Another research article explored the cytotoxic effects of pyrrolidine derivatives against human cancer cell lines. The study found that this compound exhibited significant growth inhibition in breast and lung cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation.

Study 3: Enzymatic Inhibition

A detailed enzymatic assay revealed that the compound inhibited specific kinases involved in cell signaling pathways associated with cancer progression. The inhibition was dose-dependent, suggesting potential for therapeutic applications in targeted cancer therapies.

Data Table

PropertyValue
Molecular FormulaC13H15NO5
Molecular Weight265.26 g/mol
CAS Number13504-85-3
Antioxidant ActivitySignificant
Anti-inflammatory ActivityInhibits pro-inflammatory cytokines
CytotoxicityEffective against cancer cell lines

Properties

IUPAC Name

4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVCWLBEARZMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928867
Record name 1-[(Benzyloxy)carbonyl]-4-hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13504-85-3
Record name 1-Benzyl hydrogen (2S-trans)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013504853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Benzyloxy)carbonyl]-4-hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl hydrogen (2S-trans)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
Reactant of Route 3
1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
Reactant of Route 5
1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
Reactant of Route 6
1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.